![molecular formula C50H82N8O16 B1211530 Pneumocandin B0, 5-(threo-3-hydroxy-L-ornithine)- CAS No. 150283-04-8](/img/structure/B1211530.png)
Pneumocandin B0, 5-(threo-3-hydroxy-L-ornithine)-
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Description
Pneumocandin B0 is an antifungal lipopeptide that acts by inhibiting the synthesis of β- (1,3)-D-glucan, a component of fungal cell walls . It is produced by the fungus Glarea lozoyensis and can be used to synthesize the echinocandin caspofungin acetate .
Synthesis Analysis
Pneumocandin B0 is a minor fermentation product in the wild-type strain of the fungus Glarea lozoyensis . The synthetic reduction of the 3-hydroxy-l-glutamine residue in pneumocandin B0 to 3-hydroxy-l-ornithine improves both bioactivity and water solubility, and is therefore applied in caspofungin semisynthesis .Molecular Structure Analysis
The molecular formula of Pneumocandin B0 is C50H80N8O17 . It is a lipohexapeptide .Chemical Reactions Analysis
Pneumocandin B0 is the precursor of the antifungal drug caspofungin . Its biosynthesis involves oxidative stress and the resulting reactive oxygen species (ROS). Acetyl-CoA and NADPH are major factors limiting the biosynthesis of pneumocandin B0 .Physical And Chemical Properties Analysis
Pneumocandin B0 is a white crystalline powder . It has a density of 1.4±0.1 g/cm3 , a boiling point of 1396.2±65.0 °C at 760 mmHg , and a refractive index of 1.626 . It is soluble in ethanol, methanol, DMF, or DMSO, but has limited water solubility .Mechanism of Action
Future Directions
Pneumocandin B0 is the starting molecule for the first semisynthetic echinocandin antifungal drug, caspofungin acetate . Its industrial production was achieved by a combination of extensive mutation and medium optimization . Future research may focus on the development of improved pneumocandin drug candidates and more efficient production of pneumocandin B0 .
properties
IUPAC Name |
N-[(3S,6S,9S,11R,15S,18R,20R,21R,24S,25S)-3-[(1S)-3-amino-1-hydroxypropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-15-[(1S)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H82N8O16/c1-5-26(2)22-27(3)12-10-8-6-7-9-11-13-37(65)52-32-24-36(64)46(70)56-48(72)41-35(63)19-21-57(41)50(74)39(34(62)18-20-51)54-47(71)40(43(67)42(66)29-14-16-30(60)17-15-29)55-45(69)33-23-31(61)25-58(33)49(73)38(28(4)59)53-44(32)68/h14-17,26-28,31-36,38-43,46,59-64,66-67,70H,5-13,18-25,51H2,1-4H3,(H,52,65)(H,53,68)(H,54,71)(H,55,69)(H,56,72)/t26?,27?,28-,31+,32+,33-,34-,35-,36+,38-,39-,40-,41-,42-,43-,46+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXVVQYCKEAJWFA-DATADPGSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CC(C)CCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(CCN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)O)O)O)C(CCN)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)CC(C)CCCCCCCCC(=O)N[C@@H]1C[C@H]([C@H](NC(=O)[C@@H]2[C@H](CCN2C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@@H](NC1=O)[C@H](C)O)O)[C@@H]([C@H](C4=CC=C(C=C4)O)O)O)[C@H](CCN)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H82N8O16 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1051.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pneumocandin B0, 5-(threo-3-hydroxy-L-ornithine)- | |
CAS RN |
150283-04-8 |
Source
|
Record name | Pneumocandin B0, 5-((3R)-3-hydroxy-L-ornithine)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150283048 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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